{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoroethyl and methyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Memantine: A compound with applications in neuropharmacology.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with potential therapeutic applications.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine stands out due to its dual pyrazole rings and difluoroethyl group, which confer unique reactivity and binding properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-17-3-2-10(16-17)6-14-4-9-5-15-18(7-9)8-11(12)13/h2-3,5,7,11,14H,4,6,8H2,1H3 |
InChI Key |
JBHVZJJBQWQMQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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